10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine

Vasopressin V2 receptor IC50 Scaffold comparison

10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine (synonym: 10,11-dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine) is a tricyclic heterocycle comprising a pyrrole ring ortho-fused to a 1,4-benzodiazepine system. With molecular formula C12H12N2, molecular weight 184.24 g/mol, and melting point 152–154 °C (decomposition) , this compound serves as the unsubstituted parent scaffold for the orally active, non-peptide vasopressin V2 receptor antagonist lixivaptan (VPA-985), which entered Phase III clinical trials for hyponatremia.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 22162-53-4
Cat. No. B1590979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine
CAS22162-53-4
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1C2=CC=CN2CC3=CC=CC=C3N1
InChIInChI=1S/C12H12N2/c1-2-6-12-10(4-1)9-14-7-3-5-11(14)8-13-12/h1-7,13H,8-9H2
InChIKeyPOAQFKSUTQWHMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine (CAS 22162-53-4): Core Tricyclic Pyrrolobenzodiazepine Scaffold for V2-Selective Vasopressin Antagonists


10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine (synonym: 10,11-dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine) is a tricyclic heterocycle comprising a pyrrole ring ortho-fused to a 1,4-benzodiazepine system. With molecular formula C12H12N2, molecular weight 184.24 g/mol, and melting point 152–154 °C (decomposition) [1], this compound serves as the unsubstituted parent scaffold for the orally active, non-peptide vasopressin V2 receptor antagonist lixivaptan (VPA-985), which entered Phase III clinical trials for hyponatremia [2]. The scaffold is recognized as a medicinally important heterocycle that forms the structural template for both vasopressin/oxytocin modulators and DNA-interactive pyrrolobenzodiazepine antitumor agents [3].

Why Generic Substitution of the Pyrrolobenzodiazepine Scaffold Fails to Replicate V2 Potency and Selectivity in Vasopressin Antagonist Programs


The pyrrolobenzodiazepine scaffold in 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine provides a specific spatial orientation of the nitrogen lone pair and aromatic ring systems critical for high-affinity, selective V2 receptor binding. Direct pharmacologic comparison across the vaptan class demonstrates that the pyrrolobenzodiazepine-based lixivaptan achieves a human V2 receptor IC50 of 1.2 nM, which is 2.5-fold more potent than the benzazepine-based tolvaptan (IC50 3 nM) [1][2]. Critically, lixivaptan exhibits a V2:V1a selectivity ratio of approximately 100:1, whereas the benzazepine-derived conivaptan displays dual V1a/V2 antagonism with no meaningful selectivity window (V1a IC50 3 nM; V2 IC50 11 nM) [1]. When the pyrrolobenzodiazepine moiety in VPA-985 is replaced with thienobenzazepine scaffolds, the structure-activity relationship is fundamentally altered, confirming that scaffold geometry—not merely the appended pharmacophores—governs receptor subtype selectivity [3]. These quantitative selectivity differences preclude simple scaffold interchange in V2 antagonist development.

Product-Specific Quantitative Differentiation Evidence for 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine (CAS 22162-53-4)


V2 Receptor Binding Affinity: Pyrrolobenzodiazepine-Derived Lixivaptan vs. Benzazepine-Derived Tolvaptan

Lixivaptan, constructed on the 10,11-dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine scaffold derived from compound 22162-53-4, exhibits a human V2 receptor IC50 of 1.2 nM [1]. In contrast, tolvaptan, built on a benzazepine scaffold, displays a V2 IC50 of 3 nM when tested in HeLa cells expressing cloned human AVP receptors [2]. The pyrrolobenzodiazepine scaffold thus confers a 2.5-fold greater V2 binding potency.

Vasopressin V2 receptor IC50 Scaffold comparison Vaptan Lixivaptan

V2/V1a Receptor Selectivity Ratio: Pyrrolobenzodiazepine Scaffold vs. Dual-Acting Benzazepine Scaffold

Lixivaptan, employing the pyrrolobenzodiazepine scaffold, demonstrates a V2:V1a binding selectivity ratio of at least 100:1 in human cells [1]. In direct contrast, conivaptan—a benzazepine-based antagonist—exhibits dual V1a/V2 activity with V1a IC50 of 3 nM and V2 IC50 of 11 nM, yielding a V1a/V2 ratio of ~0.27 (i.e., V1a-preferring) . This represents an approximately 370-fold difference in V2 selectivity between the two scaffolds.

V2 selectivity V1a Conivaptan Lixivaptan Receptor subtype selectivity

Binding Affinity of a Structurally Characterized Pyrrolobenzodiazepine Derivative at Human V2 and V1a Receptors

N-[4-(5H,11H-Benzo[e]pyrrolo[1,2-a][1,4]diazepine-10-carbonyl)-phenyl]-2,4-dichloro-benzamide, a derivative directly acylated on the 10-position of the 22162-53-4 scaffold, demonstrates human V2 receptor IC50 of 3.20 nM and human V1a receptor IC50 of 15 nM as curated in BindingDB from ChEMBL [1]. The V1a/V2 IC50 ratio of approximately 4.7 confirms that even simple N10-acylated derivatives retain a measurable, though moderate, V2 selectivity window, consistent with the scaffold's intrinsic pharmacophoric preference.

BindingDB Vasopressin receptor Pyrrolobenzodiazepine IC50 ChEMBL

Synthetic Accessibility: Single-Step Reductocyclization Route Yield vs. Multi-Step Alternative Scaffold Construction

The pyrrolobenzodiazepine scaffold (22162-53-4) is constructed via a one-pot tandem nitro reduction–condensation–imine reduction sequence from 1-(2-nitrobenzyl)pyrrole-2-carbaldehyde, a process amenable to continuous-flow hydrogenation [1]. An optimized process for lixivaptan using this scaffold achieves 47.6% overall yield with 99.93% final purity from 2-nitrobenzyl bromide and pyrrole-2-carboxaldehyde [2]. In contrast, alternative thienobenzazepine scaffolds require de novo construction of the thiophene-fused azepine ring via multi-step routes, with no comparable yield optimization reported [3]. The well-established reductive cyclization chemistry of the pyrrolobenzodiazepine scaffold provides a reproducible, scalable entry point that is unmatched by alternative tricyclic systems.

Reductocyclization Process chemistry Lixivaptan Scalable synthesis Yield

Physicochemical Identity: Melting Point and Decomposition Profile for Quality Control Authentication vs. Structurally Similar Tricyclic Scaffolds

The melting point of 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine is 152–154 °C with decomposition, as recorded in CAS Common Chemistry [1]. This value distinguishes the pyrrolobenzodiazepine scaffold from structurally analogous tricyclic systems: for example, 10,11-dihydro-5H-dibenzo[b,f]azepine (the core scaffold of carbamazepine and related anticonvulsants) exhibits a melting point of 105–108 °C [2], while 5H-dibenzo[b,e][1,4]diazepine melts at 118–122 °C. The ~45 °C higher melting point and characteristic decomposition behavior of the pyrrolobenzodiazepine scaffold provide a simple, quantitative identity check for incoming material verification.

Melting point Decomposition Quality control CAS Common Chemistry Scaffold authentication

Commercial Availability with Batch-Specific Analytical QC: Purity ≥95% and NMR/HPLC/GC Documentation

Compound 22162-53-4 is commercially available from multiple vendors with standard purity ≥95% and batch-specific analytical documentation including NMR, HPLC, and GC chromatograms . Bidepharm supplies the compound at 95% purity and provides batch-level QC reports, while MolCore offers material at ≥98% purity under ISO certification suitable for global pharmaceutical R&D and quality control . In comparison, alternative tricyclic scaffolds such as 4,10-dihydro-5H-thieno[3,2-c][1]benzazepine are not widely stocked by major chemical suppliers and lack comparable batch-specific QC documentation in the public domain, increasing procurement lead time and quality risk [1].

Commercial sourcing Purity NMR HPLC GC Batch QC

Best Research and Industrial Application Scenarios for 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine (CAS 22162-53-4)


Lead Optimization of Selective V2 Receptor Antagonists for Hyponatremia and Heart Failure

The pyrrolobenzodiazepine scaffold provides the highest V2 binding potency (IC50 1.2 nM) and selectivity (≥100:1 over V1a) among vaptan-class antagonists, as demonstrated by the Phase III candidate lixivaptan [1]. Medicinal chemistry teams can procure compound 22162-53-4 as the parent scaffold for parallel N10-acylation SAR campaigns, confident that the core geometry has been clinically validated for aquaretic efficacy without vasoconstriction-related adverse effects.

Process Chemistry Development and Scale-Up for cGMP Intermediate Production

The single-step reductocyclization route to 22162-53-4 is well-precedented and has been optimized for continuous-flow hydrogenation, with demonstrated overall yields of 47.6% and final purity exceeding 99.9% in the lixivaptan process [2][3]. Process R&D groups procuring this intermediate benefit from an established synthetic pathway with characterized impurity profiles, reducing development timelines for cGMP manufacturing campaigns.

Analytical Method Development and Reference Standard Qualification

The distinctive melting point (152–154 °C with decomposition) and availability of batch-specific NMR, HPLC, and GC documentation [4] make compound 22162-53-4 suitable as a reference standard for analytical method development. QC laboratories can use this material to establish system suitability parameters and impurity profiling methods for downstream lixivaptan or related pyrrolobenzodiazepine API analyses.

Fragment-Based and Structure-Guided Drug Design Targeting GPCR Allosteric Sites

The tricyclic pyrrolobenzodiazepine scaffold has been recognized as a privileged chemotype with high conformational complementarity to GPCR binding pockets, including cannabinoid CB2 and vasopressin receptors [5]. Computational chemistry and structural biology groups can employ compound 22162-53-4 as a minimal fragment for docking studies and scaffold-hopping exercises, leveraging its well-defined geometry to explore non-vaptan target space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.